molecular formula C10H13NO5 B1465478 5-[(tert-Butoxycarbonyl)amino]-2-furoic acid CAS No. 1211512-16-1

5-[(tert-Butoxycarbonyl)amino]-2-furoic acid

Cat. No.: B1465478
CAS No.: 1211512-16-1
M. Wt: 227.21 g/mol
InChI Key: PFYDWHRLZSQWLB-UHFFFAOYSA-N
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Description

5-[(tert-Butoxycarbonyl)amino]-2-furoic acid is a furan-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the furan ring. The Boc group is widely used in organic synthesis as a protective moiety for amines, enabling selective reactivity in peptide and small-molecule synthesis . This compound’s structure combines the aromatic furan ring’s electronic properties with the steric bulk and stability of the Boc group, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-7-5-4-6(15-7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYDWHRLZSQWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(tert-Butoxycarbonyl)amino]-2-furoic acid (Boc-furoic acid) is a compound of interest in medicinal chemistry and biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a furan ring substituted with a tert-butoxycarbonyl (Boc) amino group. This structural feature is critical for its biological activity, influencing its interaction with various biological targets.

Boc-furoic acid has been shown to interact with several enzymes and proteins, affecting various biochemical pathways. Its interaction with carboxylesterase enzymes plays a significant role in the hydrolysis of ester bonds, which is essential for its metabolic processing.

Cellular Effects

Research indicates that Boc-furoic acid influences cellular processes such as:

  • Cell Signaling : Modulation of signaling pathways, leading to altered gene expression.
  • Metabolic Flux : Changes in metabolic pathways that can affect cell viability and proliferation.

The mechanism of action for Boc-furoic acid involves binding interactions with specific biomolecules:

  • Enzyme Inhibition : It can inhibit or activate enzymes, which leads to significant changes in cellular function.
  • Gene Expression Modulation : The compound's interaction with signaling pathways results in altered gene expression profiles, which can have therapeutic implications.

Case Studies

  • Cholangiocarcinoma Treatment :
    • A study explored the effects of a related furoic acid derivative on cholangiocarcinoma (CCA). The compound inhibited CCA cell growth by inducing apoptosis and cell-cycle arrest through the modulation of lipid metabolism . This highlights the potential role of furoic acid derivatives in cancer therapy.
  • Metabolic Pathway Inhibition :
    • Research on fatty-acid synthase inhibitors has shown that compounds similar to Boc-furoic acid can suppress mitochondrial function and impair cellular metabolism, suggesting a broader application in metabolic disorders and cancer treatment .

Dosage Effects in Animal Models

Studies indicate that the biological effects of Boc-furoic acid vary significantly with dosage:

  • Lower Doses : May exhibit beneficial effects on cell viability.
  • Higher Doses : Can lead to toxic effects, emphasizing the need for careful dosage regulation in therapeutic applications.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Cell Growth InhibitionInduces apoptosis in cancer cells
Enzyme InteractionModulates carboxylesterase activity
Gene Expression ModulationAlters expression profiles in treated cells
Metabolic Pathway EffectsImpairs mitochondrial function

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Boc-furoic acid derivatives have been investigated for their potential as antiviral agents. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the solubility and stability of the compounds, making them suitable candidates for drug development. Studies have shown that certain derivatives exhibit activity against resistant strains of viruses, including retroviruses. This is particularly relevant in the context of HIV treatment, where resistance to existing therapies poses a significant challenge .

Enzyme Inhibition
Research indicates that Boc-furoic acid can act as an inhibitor for specific enzymes involved in disease pathways. For instance, it has been explored as a potential inhibitor of mycobacterial enzymes, which are crucial for the survival of Mycobacterium tuberculosis. Compounds derived from Boc-furoic acid have shown promising results in inhibiting isocitrate lyase, an enzyme linked to the persistence of mycobacterial infections .

Organic Synthesis

Building Block in Peptide Synthesis
Boc-furoic acid serves as a versatile building block in peptide synthesis. The Boc protecting group allows for selective functionalization of amino acids without interfering with other reactive sites. This characteristic is particularly useful in synthesizing complex peptides where precise control over functional groups is required. Recent advancements have demonstrated the efficacy of Boc-protected amino acids in forming dipeptides using innovative coupling reagents, enhancing yield and reducing reaction times .

Synthesis of Novel Compounds
The compound has been utilized to synthesize a variety of novel furan-based compounds with diverse biological activities. For example, Boc-furoic acid has been employed in the synthesis of 5-nitro-2-furoic acid derivatives that exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, showing significant inhibitory effects .

Materials Science

Polymer Chemistry
In materials science, Boc-furoic acid derivatives are being explored for their potential applications in polymer chemistry. The ability to modify polymer backbones with furan units can lead to materials with enhanced thermal stability and unique electronic properties. Research into furan-containing polymers suggests applications in organic electronics and photovoltaics, where they could contribute to improved charge transport properties .

Nanomaterials
Recent studies have indicated that furan-based compounds can be integrated into nanomaterials for drug delivery systems. The incorporation of Boc-furoic acid into nanoparticles has shown promise in improving drug solubility and bioavailability, making it a valuable component in developing advanced therapeutic delivery systems .

Case Studies

Study Application Findings
Research on Antiviral Activity Antiviral agentsDerivatives exhibited activity against resistant HIV strains .
Enzyme Inhibition Study Mycobacterial enzyme inhibitionSignificant inhibition of isocitrate lyase was observed .
Dipeptide Synthesis Organic synthesisEnhanced yields using Boc-protected amino acids with novel coupling reagents .
Polymer Development Materials scienceFuran-containing polymers showed improved thermal stability and electrical properties .
Nanoparticle Drug Delivery TherapeuticsImproved solubility and bioavailability for drug delivery systems were noted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc-Protected Amino Groups

Several Boc-protected furan derivatives share structural similarities with 5-[(tert-Butoxycarbonyl)amino]-2-furoic acid:

Compound Name Key Structural Feature Molecular Formula Applications/Properties References
5-{[(tert-Butoxycarbonyl)amino]methyl}-2-furoic acid Boc-amino group attached via methylene bridge C₁₂H₁₅NO₅ Intermediate in peptide synthesis
(5-(((tert-Boc)amino)methyl)furan-2-yl)boronic acid Boronic acid substituent for Suzuki coupling C₁₀H₁₆BNO₅ Medical intermediate, cross-coupling reactions
(S)-2-((tert-Boc)amino)-5-(furan-2-yl)pent-4-enoic acid Chiral center with furan side chain C₁₆H₂₁NO₅ Asymmetric synthesis, pharmaceutical intermediates

Key Observations :

  • The position and connectivity of the Boc group significantly influence reactivity. For example, the methylene bridge in 5-{[(tert-Boc)amino]methyl}-2-furoic acid enhances steric accessibility compared to the direct attachment in the target compound .
  • The boronic acid derivative () expands utility in cross-coupling reactions, a property absent in the target compound due to its carboxylic acid group .
Comparison with 5-(Tetradecyloxy)-2-Furoic Acid (TOFA)

TOFA (5-(tetradecyloxy)-2-furoic acid) is a well-studied hypolipidemic agent with a tetradecyloxy chain instead of a Boc-amino group.

Parameter 5-[(tert-Boc)amino]-2-furoic Acid TOFA
Substituent Boc-amino group (electron-withdrawing, bulky) Tetradecyloxy chain (lipophilic)
Biological Activity Limited data; likely a synthetic intermediate Inhibits acetyl-CoA carboxylase via CoA ester formation
Mechanism Not characterized in studies Reduces malonyl-CoA, inhibits fatty acid synthesis, stimulates ketogenesis
Applications Organic synthesis, peptide chemistry Metabolic research, cancer therapy (e.g., FAS inhibition)

Key Differences :

  • TOFA’s long alkyl chain enables membrane permeability and formation of TOFyl-CoA, which directly inhibits acetyl-CoA carboxylase .
  • The Boc group in the target compound likely prioritizes stability and selective deprotection in synthetic workflows rather than metabolic modulation.
Comparison with Other Furan Carboxylic Acids
  • Unlike the Boc-amino derivative, it lacks a protective group, limiting its use in stepwise synthesis .

Preparation Methods

General Synthetic Route

  • Starting Material: 3-amino-2-furoic acid
  • Protecting Agent: Di-tert-butyl dicarbonate (BOC2O)
  • Base: Commonly used bases include triethylamine or sodium bicarbonate to neutralize the acidic by-products.
  • Solvent: Typically an organic solvent such as dichloromethane or tetrahydrofuran (THF).
  • Reaction Conditions: The reaction is generally carried out at room temperature under stirring for several hours.
  • Work-up: After completion, the reaction mixture is washed, and the product is isolated by crystallization or chromatography.

This method introduces the BOC group onto the amino group, yielding the protected amino acid derivative, which is stable under neutral and basic conditions but can be deprotected under acidic conditions.

Detailed Reaction Scheme

$$
\text{3-amino-2-furoic acid} + \text{(BOC)}_2\text{O} \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{this compound}
$$

Specific Research Findings and Protocols

Research literature and chemical catalogs confirm the above synthetic approach as the primary method for preparing this compound. For example, Vulcan Chemicals describes the synthesis as involving the reaction of 3-amino-2-furoic acid with di-tert-butyl dicarbonate in the presence of a base, producing the BOC-protected amino acid with high purity and yield.

Comparative Analysis of Preparation Methods

Aspect Method Using BOC2O Protection Alternative Methods (Literature)
Starting Material 3-amino-2-furoic acid Less common; no alternative widely reported
Protecting Agent Di-tert-butyl dicarbonate (BOC2O) Other carbamates or protecting groups (less used)
Base Triethylamine, sodium bicarbonate Potassium tert-butoxide (in related BOC syntheses)
Solvent Dichloromethane, tetrahydrofuran (THF) THF or other aprotic solvents
Reaction Temperature Room temperature 0–5 °C in some BOC protection reactions
Yield Typically high (>85%) Comparable
Purification Crystallization or chromatography Crystallization preferred

Related Preparation Techniques in BOC Chemistry

While direct preparation methods specific to this compound are limited, analogous BOC protection reactions are well-documented. For example, the preparation of tert-butoxycarbonyl phenylboronic acid involves reaction of carboxybenzeneboronic acid with sulfur oxychloride and potassium tert-butoxide in THF, followed by recrystallization, yielding high purity BOC-protected boronic acid derivatives. This demonstrates the utility of tert-butoxycarbonyl protection in various aromatic and heterocyclic systems under controlled conditions.

Summary Table of Preparation Data

Parameter Description / Condition
Starting Material 3-amino-2-furoic acid
Protecting Agent Di-tert-butyl dicarbonate (BOC2O)
Base Triethylamine or sodium bicarbonate
Solvent Dichloromethane or tetrahydrofuran (THF)
Temperature Room temperature
Reaction Time Several hours (typically 2–6 hours)
Work-up Aqueous wash, acidification, extraction
Purification Crystallization or chromatography
Yield High, generally >85%
Product Purity >95% (by HPLC or NMR analysis)

Q & A

Q. What are the common synthetic routes for preparing 5-[(tert-Butoxycarbonyl)amino]-2-furoic acid?

Methodological Answer: The synthesis typically involves two key steps: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety and (2) functionalizing the furan ring. For example, Suzuki-Miyaura cross-coupling using boronic acid derivatives (e.g., (5-aminofuran-2-yl)boronic acid) with Boc-protected intermediates is a validated approach . Alternatively, direct Boc protection of pre-synthesized 5-amino-2-furoic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine is widely employed, with yields ranging from 70–85% under anhydrous conditions .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is preferred for crude product purification due to the compound’s moderate polarity. Recrystallization from ethanol/water (1:3 v/v) can further enhance purity (>95%) by removing residual Boc-protection reagents or unreacted starting materials . For scale-up, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) achieves >99% purity, critical for biological assays .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR: The Boc group is confirmed by a singlet at δ 1.4 ppm (9H, tert-butyl) in 1^1H NMR and a carbonyl signal at ~155 ppm in 13^{13}C NMR. The furan ring protons appear as distinct doublets between δ 6.5–7.5 ppm .
  • HPLC-MS: Electrospray ionization (ESI+) typically shows [M+H]⁺ at m/z 256.1 (calculated for C10_{10}H13_{13}NO5_5). Purity is assessed via reverse-phase HPLC (retention time ~8.2 min under acetonitrile/water gradient) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the furan ring be addressed during synthesis?

Methodological Answer: Regioselective functionalization at the 5-position of the furan ring is achieved using directing groups or optimized cross-coupling conditions. For example, palladium-catalyzed coupling with (5-aminofuran-2-yl)boronic acid derivatives under Miyaura borylation conditions (Pd(dppf)Cl2_2, KOAc, DMF, 80°C) ensures selective amino group introduction . Computational modeling (DFT) of transition states can predict reactivity, minimizing byproducts like 3-substituted isomers .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The Boc group is hydrolytically labile under acidic or prolonged humid conditions. Storage at −20°C in anhydrous DMSO or sealed desiccators (with silica gel) preserves integrity for >6 months. Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, necessitating avoidance of high-temperature reactions . Contradictory reports on melting points (e.g., 123–124°C vs. 130°C) may arise from polymorphic forms, resolved via differential scanning calorimetry (DSC) .

Q. What role does this compound play in medicinal chemistry or peptide synthesis?

Methodological Answer: The Boc-protected amino acid serves as a key intermediate in solid-phase peptide synthesis (SPPS). For instance, it is coupled to resin-bound peptides using HBTU/DIPEA activation, enabling incorporation of furan-based motifs for protease resistance or conformational studies . In medicinal chemistry, derivatives have been explored as AMPA receptor antagonists, where the furan ring mimics natural ligands’ hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-[(tert-Butoxycarbonyl)amino]-2-furoic acid
Reactant of Route 2
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5-[(tert-Butoxycarbonyl)amino]-2-furoic acid

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